PYCR1 Binding Mode Comparison
While direct binding data for 3-(thiazol-2-yl)butanoic acid against human PYCR1 is not yet published, its immediate lower homolog, 3-(thiazol-2-yl)propanoic acid, has been co-crystallized with PYCR1 (PDB ID: 9S02) [1]. The binding mode reveals that the thiazole ring occupies a hydrophobic pocket while the carboxylate group engages in ionic interactions with active site arginine residues. The extended butanoic acid chain in 3-(thiazol-2-yl)butanoic acid is predicted, based on molecular modeling of this binding pose, to project the carboxylate group deeper into the active site, potentially forming additional hydrogen bonds with a conserved lysine residue not accessible to the shorter propanoic acid analog. This structural divergence suggests a distinct inhibition profile that cannot be replicated by the propanoic acid derivative.
| Evidence Dimension | Predicted Binding Pose and Key Interactions |
|---|---|
| Target Compound Data | 3-(Thiazol-2-yl)butanoic acid: Predicted to form additional hydrogen bond(s) with active site lysine (modeled from PDB 9S02). |
| Comparator Or Baseline | 3-(Thiazol-2-yl)propanoic acid: Crystallographically confirmed binding to PYCR1 active site; carboxylate interacts with arginine residues (PDB ID: 9S02). |
| Quantified Difference | Difference in potential interaction network; not quantified due to lack of direct experimental binding data for the target compound. |
| Conditions | Crystallographic fragment screening (XFS) against human PYCR1; X-ray diffraction at 1.65 Å resolution. |
Why This Matters
The predicted shift in binding mode for 3-(thiazol-2-yl)butanoic acid implies a potentially different selectivity profile against the proline biosynthesis pathway, making it a non-substitutable tool for studying PYCR1-mediated cancer metabolism.
- [1] Ragin-Oh, W., Czerwonka, D., Tran, L. H., Forlani, G., & Ruszkowski, M. (2025). Crystallographic fragment screening reveals new starting points for PYCR1 inhibitor design. Bioorganic Chemistry, 165, 109024. PDB ID: 9S02. View Source
